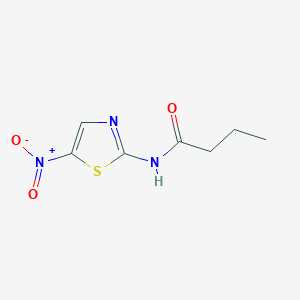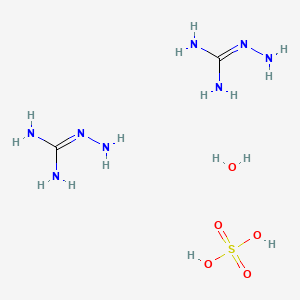
2-Chloro-4-(4-formylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(4-formylphenyl)phenol, 95% is an organic compound that has a variety of applications in scientific research. It is a white, crystalline solid that is soluble in ethanol, methanol, and water. This compound is often used in the synthesis of other compounds, as well as in laboratory experiments. The purpose of
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(4-formylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, such as 2-chloro-4-(4-formylphenyl)benzoic acid, which is a potential antifungal agent. It has also been used in the synthesis of other compounds, such as 2-chloro-4-(4-formylphenyl)pyridine, which has been used in the synthesis of new anti-inflammatory agents. In addition, 2-chloro-4-(4-formylphenyl)phenol, 95% has been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-(4-formylphenyl)benzoxazole, which has been used in the synthesis of new anti-cancer agents.
Wirkmechanismus
2-Chloro-4-(4-formylphenyl)phenol, 95% is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting this enzyme, 2-chloro-4-(4-formylphenyl)phenol, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Chloro-4-(4-formylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the enzyme COX-2. It has also been shown to have antifungal and anti-cancer properties, as well as to be an effective antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(4-formylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. It can also be used in a wide range of reactions, making it a versatile reagent. However, it is important to note that 2-chloro-4-(4-formylphenyl)phenol, 95% is a hazardous material and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Chloro-4-(4-formylphenyl)phenol, 95%. It could be used in the synthesis of new compounds, such as drugs, or it could be used in the synthesis of new materials, such as polymers. Additionally, it could be used in the synthesis of new catalysts, such as those used in organic synthesis. Furthermore, it could be used in the synthesis of new drugs, such as those used to treat cancer or other diseases. Finally, it could be used in the synthesis of new materials for use in medical devices, such as sensors or other diagnostic tools.
Synthesemethoden
2-Chloro-4-(4-formylphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-formylphenol with chlorine gas in an aqueous medium. This reaction produces 2-chloro-4-(4-formylphenyl)phenol, 95%. The second step involves the purification of the product by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIXPCLORINPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653493 |
Source


|
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1176625-92-5 |
Source


|
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)